[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Overview
Description
Synthesis Analysis
The synthesis of related bipyridine compounds typically involves condensation and ring-closing reactions. For instance, bipyridine derivatives have been synthesized through the condensation of dialkylamines with specific pyridinone precursors followed by subsequent reactions to construct bicyclic pyridinones or tricyclic molecules depending on the reaction conditions (A. Prior et al., 2014). Such methodologies highlight the versatility and complexity of synthesizing bipyridine-related structures.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives can be elucidated using techniques like single-crystal X-ray analyses and 2D COSY spectroscopy. These methods provide detailed insights into the molecular geometry, showing how substituents and functional groups influence the overall structure of bipyridine compounds. For instance, studies on the crystal structure of bipyridine complexes have revealed diverse coordination modes and geometries around metal ions, illustrating the structural flexibility of these compounds (I. Castro et al., 1992).
Chemical Reactions and Properties
Bipyridine compounds exhibit a wide range of chemical reactivities, including the ability to form complexes with various metals. These complexes often display unique properties, such as fluorescence, which can be tailored by modifying the bipyridine structure. The fluorescent properties of some bipyridine derivatives make them suitable for use as probes in biological systems (A. Prior et al., 2014).
Physical Properties Analysis
The physical properties of bipyridine derivatives, such as solubility and melting points, are influenced by their molecular structure. Modifications in the bipyridine core or the introduction of substituents can significantly alter these properties, affecting their application potential in various fields.
Chemical Properties Analysis
Bipyridine compounds are known for their ability to act as ligands, forming complexes with a wide range of metal ions. This ability is attributed to the nitrogen atoms in the bipyridine unit, which can donate electron density to metal centers, forming stable complexes. These complexes are studied for their catalytic, electronic, and optical properties, contributing to fields such as catalysis, materials science, and photophysics (E. Constable et al., 2009).
Scientific Research Applications
Synthesis of Molybdenum(II) Complexes : It is utilized in synthesizing six-coordinate molybdenum(II) complexes with various ligands, demonstrating its versatility in coordination chemistry (Connor & James, 1986).
Carbon Dioxide Reduction : A bulky bipyridine ligand derivative aids in reducing carbon dioxide to CO and formate by a Ru-based molecular electrocatalyst, indicating its potential in environmental applications (Machan, Sampson, & Kubiak, 2015).
Enantioseparation and Crystal Cohesion Analysis : Chiral hexahalogeno-4,4'-bipyridines, a related class of compounds, are used for enantioseparation and studying crystal cohesion, highlighting its utility in stereochemistry and material science (Mamane et al., 2016).
Catalysis in Organic Reactions : Bipyridine-derived complexes show good catalytic activity for epoxidation reactions in organic chemistry, indicating its importance as a catalyst (Zhou et al., 2009).
Nanoreactor for Organic Synthesis : The compound SBA@BiPy2+ 2Cl, incorporating a bipyridinium derivative, acts as an environmentally safe heterogeneous nanoreactor for synthesizing specific organic derivatives (Bashti, Kiasat, & Mokhtari, 2015).
Water Oxidation Catalysis : A ruthenium complex with a bipyridine glycoluril ligand serves as a robust water oxidation catalyst, relevant in chemical transformations and energy applications (Mane, Kumbhar, & Thummel, 2017).
Antimicrobial and Antioxidant Properties : Mixed ligand complexes with bipyridine moieties exhibit moderate to good antimicrobial activity and antioxidant abilities, suggesting potential in pharmaceutical applications (Festus, Okafor, & Ekennia, 2019).
Electrochemical Applications : The compound [Co(bapbpy)Cl]+, a cobalt complex bearing a bipyridine ligand, catalyzes electro-assisted hydrogen evolution, relevant in energy storage and conversion (Queyriaux et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJMWJLYXGXUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327065 | |
Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
CAS RN |
103505-54-0 | |
Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-6,6'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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